YLT-11
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Overview
Description
YLT-11 is a novel and potent inhibitor of polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle. Abnormal expression of PLK4 has been linked to various human cancers, making it a promising target for anticancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YLT-11 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity against PLK4. The specific synthetic routes and reaction conditions are proprietary and not fully disclosed in the available literature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
YLT-11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its selectivity and potency.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired modification and the target application .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can exhibit different levels of activity against PLK4 and other molecular targets .
Scientific Research Applications
YLT-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PLK4 in cell cycle regulation and centriole duplication.
Biology: Investigated for its effects on cell proliferation, mitotic defects, and apoptosis in cancer cells.
Medicine: Potential therapeutic agent for the treatment of various cancers, particularly breast cancer.
Industry: May be used in the development of new anticancer drugs and as a reference compound in drug discovery.
Mechanism of Action
YLT-11 exerts its effects by inhibiting the activity of PLK4. It binds to the ATP-binding pocket of PLK4, preventing its kinase activity and disrupting centriole duplication. This leads to mitotic defects, cell cycle arrest, and ultimately apoptosis in cancer cells . The molecular targets and pathways involved include the regulation of centrosomal proteins and cell cycle checkpoints .
Comparison with Similar Compounds
Similar Compounds
Centrinone: Another PLK4 inhibitor with similar mechanisms of action but different chemical structure.
Rigosertib: Inhibits PLK1 and PLK4, used in cancer therapy.
Uniqueness of YLT-11
This compound is unique due to its high selectivity for PLK4 over other polo-like kinases (PLK1, PLK2, and PLK3). It exhibits a dissociation constant (Kd) of 5.2 nM for PLK4, making it a highly potent inhibitor . This selectivity reduces off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C24H24N6O |
---|---|
Molecular Weight |
412.5 |
IUPAC Name |
N-[4-[3-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]-1H-indazol-6-yl]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C24H24N6O/c1-16(31)26-24-25-13-12-21(27-24)19-9-10-20-22(28-29-23(20)14-19)11-8-17-4-6-18(7-5-17)15-30(2)3/h4-14H,15H2,1-3H3,(H,28,29)(H,25,26,27,31)/b11-8+ |
InChI Key |
JJFWXEIDXJHPGZ-DHZHZOJOSA-N |
SMILES |
CC(=O)NC1=NC=CC(=N1)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=C(C=C4)CN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YLT11; YLT 11; YLT-11 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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